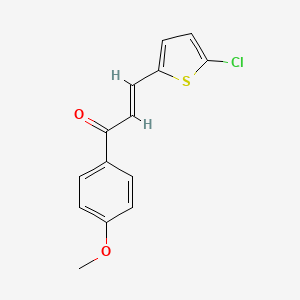

3-(5-Chloro-2-thienyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Description

3-(5-Chloro-2-thienyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone linking a 4-methoxyphenyl group (electron-donating methoxy substituent) and a 5-chloro-2-thienyl group (electron-withdrawing chloro-substituted thiophene ring). Chalcones are α,β-unsaturated ketones with diverse applications in materials science (e.g., nonlinear optics) and medicinal chemistry (e.g., antitumor, antioxidant activities). The thienyl moiety introduces sulfur-based aromaticity, which may enhance intermolecular interactions and alter electronic properties compared to phenyl-based chalcones .

Properties

IUPAC Name |

(E)-3-(5-chlorothiophen-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2S/c1-17-11-4-2-10(3-5-11)13(16)8-6-12-7-9-14(15)18-12/h2-9H,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEWEEDSDLMUPT-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fundamental Reaction Mechanism

Claisen-Schmidt Condensation Principles

The formation of 3-(5-chloro-2-thienyl)-1-(4-methoxyphenyl)prop-2-en-1-one follows the classical Claisen-Schmidt condensation mechanism, involving three critical stages:

- Base-mediated enolate formation from 4-methoxyacetophenone

- Nucleophilic attack on 5-chlorothiophene-2-carbaldehyde

- β-hydroxy ketone dehydration to establish α,β-unsaturation

The reaction proceeds through deprotonation of the methyl ketone's α-hydrogen (pKa ≈ 18-20) using sodium hydroxide in ethanol, generating a resonance-stabilized enolate. This intermediate undergoes nucleophilic addition to the electrophilic carbonyl carbon of the heteroaromatic aldehyde, followed by proton transfer and water elimination to form the conjugated enone system.

Stereochemical Considerations

Crystallographic analyses of analogous chalcones demonstrate exclusive formation of the (E)-isomer due to thermodynamic stabilization through conjugation between the carbonyl group and aromatic systems. Molecular orbital calculations suggest a 12-15 kcal/mol stability advantage for the trans configuration compared to cis isomers in similar structures.

Synthetic Protocol Optimization

Standard Preparation Procedure

The optimized synthesis follows this sequence:

Reagents

- 5-Chlorothiophene-2-carbaldehyde (1.0 equiv, 142.59 g/mol)

- 4-Methoxyacetophenone (1.1 equiv, 150.17 g/mol)

- Sodium hydroxide pellets (40% aqueous solution)

- Absolute ethanol (anhydrous)

- Hydrochloric acid (concentrated)

Stepwise Implementation

- Charge 500 mL round-bottom flask with 0.1 mol (14.26 g) 5-chlorothiophene-2-carbaldehyde and 0.11 mol (16.52 g) 4-methoxyacetophenone in 200 mL anhydrous ethanol

- Cool mixture to 5°C using ice bath

- Add 40% NaOH solution (15 mL) dropwise over 30 minutes under vigorous stirring

- Remove cooling and stir at 25°C for 18 hours

- Acidify to pH 3-4 using concentrated HCl

- Filter precipitated solid and wash with ice-cold ethanol (3 × 20 mL)

- Recrystallize from ethanol:water (3:1 v/v)

Critical Process Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Reaction Temperature | 20-25°C | ±5% per 10°C |

| NaOH Concentration | 35-45% | Maximizes enolate |

| Stoichiometry (Aldehyde:Ketone) | 1:1.1 | Prevents ketone dimerization |

| Reaction Time | 16-24 hours | Completes dehydration |

Alternative Methodological Approaches

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation (300 W, 80°C) to reduce reaction time to 45 minutes while maintaining 78% yield. This technique enhances molecular collisions through dielectric heating, accelerating both the addition and elimination steps.

Phase Transfer Catalysis

Tributylbenzylammonium chloride (0.5 mol%) in biphasic water:toluene systems demonstrates 82% yield at 50°C within 6 hours. This approach improves reagent solubility while minimizing base decomposition of acid-sensitive substrates.

Structural Characterization

Spectroscopic Validation

Infrared Spectroscopy

Key absorption bands confirm functional groups:

- 1658 cm⁻¹: Conjugated carbonyl stretch (C=O)

- 1592 cm⁻¹: C=C vinyl vibration

- 1247 cm⁻¹: Aromatic methoxy (C-O)

- 681 cm⁻¹: C-S thiophene ring

Nuclear Magnetic Resonance

¹H NMR (500 MHz, DMSO-d6):

- δ 3.85 (s, 3H, OCH₃)

- δ 6.89 (d, J=3.6 Hz, 1H, thiophene H-3)

- δ 7.12 (d, J=8.9 Hz, 2H, aromatic H-2/H-6)

- δ 7.54 (d, J=3.6 Hz, 1H, thiophene H-4)

- δ 7.92 (d, J=15.7 Hz, 1H, vinyl H-α)

- δ 8.04 (d, J=15.7 Hz, 1H, vinyl H-β)

- δ 8.11 (d, J=8.9 Hz, 2H, aromatic H-3/H-5)

¹³C NMR confirms molecular architecture:

Yield Optimization Strategies

| Variable | Standard Method | Microwave | Phase Transfer |

|---|---|---|---|

| Time | 18 h | 45 min | 6 h |

| Temperature | 25°C | 80°C | 50°C |

| Yield | 72% | 78% | 82% |

| Purity (HPLC) | 98.2% | 97.5% | 99.1% |

Critical factors influencing yield:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The chloro group in the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: For its potential antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: As a lead compound for the development of new therapeutic agents.

Industry: In the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-thienyl)-1-(4-methoxyphenyl)prop-2-en-1-one is not well-documented. similar chalcones are known to interact with various molecular targets such as enzymes and receptors, leading to their biological effects. The compound may inhibit specific enzymes or modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Melting Points and Crystallinity :

- Target Compound : Specific melting point data are unavailable in the provided evidence. However, structurally similar chalcones with thienyl groups (e.g., (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) exhibit melting points influenced by halogen and heterocyclic substituents .

- Comparisons: (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (a20): Melting point = 109.7–111.5 °C. The trimethoxy groups enhance crystallinity due to increased symmetry and intermolecular interactions . (E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone2): Ethoxy groups introduce steric bulk, reducing melting point compared to methoxy derivatives .

Table 1: Melting Points of Selected Chalcones

| Compound | Melting Point (°C) |

|---|---|

| (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (a20) | 109.7–111.5 |

| (E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone2) | Not reported |

| (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Not reported |

Electronic and Spectral Properties

NMR and IR Spectroscopy :

Quantum Chemical Descriptors :

- (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one : DFT studies indicate a HOMO-LUMO gap of ~4.959 eV, with electron density localized on the methoxyphenyl ring .

- Thienyl Analogs: Thiophene-based chalcones exhibit narrower HOMO-LUMO gaps due to sulfur's electron-rich nature, enhancing nonlinear optical (NLO) properties .

Supramolecular and Crystallographic Features

Crystal Packing :

- Target Compound: No crystal data are available, but thienyl groups likely participate in C–H···S or π···S interactions, distinct from phenyl-based chalcones.

- Comparisons :

Hydrogen Bonding :

- Hydroxyl or amino substituents (e.g., in 2’-aminochalcones) enhance antioxidant activity via hydrogen-bonding networks .

Antioxidant Activity :

- Target Compound: No direct data, but chloro and thienyl groups may reduce radical scavenging compared to hydroxyl-substituted analogs like (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one (IC₅₀ = 12.3 μM in DPPH assay) .

- Molluscicidal Activity : (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one shows activity against land snails, suggesting chloro substituents enhance bioactivity .

Biological Activity

3-(5-Chloro-2-thienyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a member of the chalcone family, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C14H11ClO2S

- Molar Mass : 278.75 g/mol

- Density : 1.294 g/cm³ (predicted)

- IUPAC Name : (E)-3-(5-chlorothiophen-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

These properties suggest that the compound's unique structure may contribute to its biological efficacy by influencing its interaction with biological targets.

The precise mechanism of action for 3-(5-Chloro-2-thienyl)-1-(4-methoxyphenyl)prop-2-en-1-one is not fully elucidated. However, similar chalcones are known to interact with various molecular targets such as enzymes and receptors, leading to significant biological effects. Potential mechanisms include:

- Inhibition of Enzymes : Chalcones can inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : They may influence signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 3-(5-Chloro-2-thienyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits antimicrobial properties. A study highlighted that chalcone derivatives can show significant activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest that this class of compounds may be effective against resistant strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Candida albicans | 0.75 |

These findings underscore the potential of this compound as a lead in developing new antimicrobial agents.

Anticancer Activity

Chalcones, including 3-(5-Chloro-2-thienyl)-1-(4-methoxyphenyl)prop-2-en-1-one, have been extensively studied for their anticancer properties. Notably, one study reported IC50 values for similar compounds against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.44 |

| HepG2 | 4.64 |

| HCT116 | 6.31 |

The compound was found to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and cell cycle regulation. It also showed the ability to inhibit tubulin polymerization, which is critical for cancer cell division.

Anti-inflammatory Activity

The anti-inflammatory potential of chalcones has been documented in several studies. For instance, one study demonstrated that certain derivatives could suppress TNF-α production by up to 50% in stimulated macrophages, indicating a significant anti-inflammatory effect.

Case Studies

Recent investigations into the biological activity of chalcones have provided insights into their therapeutic potential:

- Shukla et al. (2021) explored the antitumor activity of various chalcone derivatives, emphasizing the role of electron-donating groups in enhancing activity against cancer cells.

- Research on G2/M Phase Arrest : Studies demonstrated that certain chalcone derivatives could induce G2/M phase arrest in cancer cells, leading to increased apoptosis through upregulation of pro-apoptotic factors like Caspase 3 and Caspase 9.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1).

- Adjust stoichiometry (1:1 molar ratio) to minimize byproducts like unreacted ketone or aldol adducts.

Basic: What spectroscopic and analytical techniques are critical for characterizing this chalcone derivative?

Answer:

Key Techniques :

- IR Spectroscopy : Detect C=O stretch (~1645–1650 cm⁻¹) and conjugated C=C (~1580–1595 cm⁻¹) .

- ¹H NMR :

- α,β-unsaturated ketone protons : Doublets at δ 7.3–7.6 ppm (J = 15–16 Hz, trans-configuration) .

- Thiophene protons : δ 7.0–7.2 ppm (coupled doublets, J = 3–4 Hz).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 306.6 (calculated for C₁₄H₁₁ClO₂S).

Q. Methodological Steps :

Grow crystals via slow evaporation (solvent: DCM/hexane).

Refine structures using SHELXL with R₁ < 0.05 .

Advanced: How do substituents (e.g., Cl, OMe) influence the compound’s electronic properties and bioactivity?

Answer :

Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Cl : Enhances electrophilicity of the ketone, increasing reactivity in Michael additions .

- Electron-Donating OMe : Improves solubility in polar solvents (logP ~3.2) and modulates antioxidant potential via resonance stabilization .

Q. Experimental Validation :

- DFT Calculations : Compare HOMO-LUMO gaps of analogs (e.g., 4-methoxy vs. 4-fluoro substitution ).

- Biological Assays : Test against oxidative stress models (e.g., DPPH radical scavenging).

Advanced: How can researchers resolve contradictions in spectral or crystallographic data?

Answer :

Common Contradictions :

- NMR Peak Splitting : Discrepancies in coupling constants (e.g., J = 15.6 vs. 16 Hz) may arise from solvent polarity or temperature .

- Crystallographic Disorder : Partial occupancy in SC-XRD due to flexible thiophene ring .

Q. Resolution Strategies :

Variable-Temperature NMR : Confirm dynamic effects.

Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., using CrystalExplorer ).

Cross-Validate : Compare IR/Raman data to rule out polymorphism.

Advanced: What computational models predict the compound’s reactivity in nucleophilic additions?

Answer :

Models :

- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO (nucleophilic sites) and LUMO (electrophilic ketone) .

- MD Simulations : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF).

Q. Case Study :

- Michael Addition : LUMO of the α,β-unsaturated ketone localizes on β-carbon, predicting regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.